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Compound of Interest

Compound Name: 2-(Cyclohexyloxy)pyridin-4-amine

CAS No.: 1248075-07-1

Cat. No.: B1453811 Get Quote

Executive Summary: The Scaffold and the Target
4-Aminopyridine (4-AP), clinically known as Fampridine or Dalfampridine, represents a

quintessential "privileged scaffold" in ion channel pharmacology.[1] While structurally simple, its

interaction with voltage-gated potassium channels (

)—specifically the

family (Shaker-related)—is governed by precise electronic and steric requirements.

For the drug development scientist, the utility of 4-AP extends beyond Multiple Sclerosis (MS)

symptomatic treatment.[2] It serves as a probe for channel gating kinetics and a template for

designing neuroactive agents with improved blood-brain barrier (BBB) permeability or

selectivity profiles. This guide dissects the molecular logic determining why specific

substitutions enhance potency while others obliterate activity.

Mechanism of Action: State-Dependent Blockade
To design effective derivatives, one must understand how the parent molecule works. 4-AP is

not a simple plug; it is a state-dependent pore blocker.

The Cationic Pharmacophore: At physiological pH (7.4), 4-AP (
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) exists predominantly in its protonated, cationic form. This cation mimics the potassium ion (

).[3]

Intracellular Access: The neutral fraction crosses the lipid bilayer. Once intracellular, it re-

equilibrates to the cationic form.

Open-Channel Block: The cationic 4-AP binds to a site within the inner cavity of the channel

pore, but only when the channel is in the open state. It stabilizes the closed-inactivated state,

effectively trapping itself inside (trapping block).

Visualization: The Gating Cycle and Blockade
The following diagram illustrates the kinetic pathway of 4-AP interaction with the

channel.
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Caption: Kinetic pathway of 4-AP blockade. Note the requirement for membrane permeation

(neutral) followed by intracellular protonation and binding to the open state.

Structure-Activity Relationship (SAR) Deep Dive
The SAR of 4-aminopyridine is steep. The molecule is small (

Da), meaning every atom contributes significantly to the binding energy.

The Core Pyridine Ring (Positions 1 & 4)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1613484/
https://www.benchchem.com/product/b1453811?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N1 (Pyridine Nitrogen): Essential for hydrogen bonding and protonation. The positive charge

generated here allows the molecule to interact with the electronegative selectivity filter of the

channel.

C4-Amino Group: Acts as a hydrogen bond donor. Acylation or alkylation of this primary

amine generally destroys activity because it introduces steric clash and reduces the basicity

of the ring nitrogen (lowering the concentration of the active cationic species).

Position 3: The "Potency Pocket"
This is the most fruitful vector for optimization. The binding site within the channel pore has a

hydrophobic pocket adjacent to the 3-position of the pyridine ring.

Lipophilic Donors (Methyl, Fluorine): Small lipophilic groups enhance potency.

3-Methyl-4-AP: Approximately 7-fold more potent than 4-AP.[4] The methyl group

displaces water and forms favorable Van der Waals interactions within the pore.

3-Fluoro-4-AP: Retains potency similar to or slightly less than 4-AP but is critical for PET

imaging (using

).[4]

Polar/Bulky Groups: Substitution with methoxy (-OMe) or larger alkyl chains typically reduces

potency due to steric hindrance preventing the molecule from reaching the deep pore site.

Position 2: The "Metabolic Gate"
Substitutions here are generally deleterious to potency but critical for pharmacokinetics.

Steric Clash: Groups at C2 interfere with the hydration shell or the channel wall, drastically

reducing affinity (e.g., 2-CF3 is ~60-fold less active).

Metabolic Stability: However, blocking this position can retard metabolic oxidation, potentially

extending half-life if a small enough group (like Deuterium or Fluorine) is used, though

usually at the cost of

.
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3,4-Diaminopyridine (3,4-DAP)
Adding a second amino group at position 3 creates 3,4-DAP (Amifampridine).

Selectivity Shift: 3,4-DAP is more potent against voltage-gated Calcium channels (VGCC) in

presynaptic terminals, making it the drug of choice for Lambert-Eaton Myasthenic Syndrome

(LEMS).

BBB Permeability: 3,4-DAP is more polar than 4-AP, resulting in poorer CNS penetration.

This makes 4-AP superior for MS (central target) and 3,4-DAP superior for LEMS (peripheral

target) to minimize CNS side effects (seizures).

Quantitative SAR Summary
The following table synthesizes relative potency data based on electrophysiological screening

against

channels (e.g., Shaker or mammalian

).
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Compound Structure

Relative
Potency (

)

BBB
Permeability

Clinical/Resear
ch Utility

4-Aminopyridine

(4-AP)
Parent 1.0 (Reference) High

Multiple

Sclerosis

(Dalfampridine)

3-Methyl-4-AP 3-Me
~7.0x (More

Potent)
High

High-potency

probe; Seizure

risk

3-Fluoro-4-AP 3-F ~0.8 - 1.0x High

PET Imaging

tracer (

) for

demyelination

3-Methoxy-4-AP 3-OMe
~0.3x (Less

Potent)
Moderate Investigational

2-

Trifluoromethyl-

4-AP

2-CF3 < 0.02x (Inactive) High Negative control

3,4-

Diaminopyridine
3-NH2

~1.0x (

), High (

)

Low

LEMS

(Amifampridine);

Peripheral

restriction

Visualization: SAR Decision Tree
The logic for modifying the 4-AP scaffold is visualized below using Graphviz.
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4-Aminopyridine Scaffold
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Caption: Structural modification decision tree. Position 3 offers the highest versatility for

potency and imaging, while the Amino group is restricted to prodrug design.

Experimental Protocol: Whole-Cell Patch Clamp
To validate these SAR trends, precise electrophysiological characterization is required. The

following protocol ensures isolation of the relevant

currents and accurate

determination.

System Setup
Cell Line: CHO or HEK293 cells stably expressing

or

.

Rig: Automated (e.g., QPatch) or Manual Whole-Cell Patch Clamp.

Solutions:

Extracellular (Bath): Standard Ringer's solution (pH 7.4).
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Intracellular (Pipette): High

, EGTA-buffered (pH 7.2). Crucial: Use

as the main cation to maintain physiological driving force.

Voltage Protocol (State-Dependence Check)
Because 4-AP is an open-channel blocker, a simple holding potential is insufficient. You must

cycle the channel.

Holding Potential:

mV (Ensures channels are closed).

Depolarizing Step: Step to

mV for 200–500 ms.

Observation: This opens the channels. 4-AP block will manifest as an accelerated

inactivation or a "crossover" phenomenon where the current activates and then rapidly

decays as the drug enters the open pore.

Repolarization: Return to

mV to observe tail currents (optional, but useful for kinetics).

Frequency: 0.1 Hz. (High frequency stimulation can enhance block by keeping channels

open longer—"use-dependent block").

Data Analysis
Leak Subtraction: Essential, as 4-AP derivatives may affect leak currents at high

concentrations.

IC50 Calculation: Measure the steady-state current at the end of the depolarizing pulse (not

the peak), as the peak may occur before the drug has fully equilibrated with the open pore.

Equation: Fit normalized current (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) to the Hill equation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship of
Substituted 4-Aminopyridines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1453811#structure-activity-relationship-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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